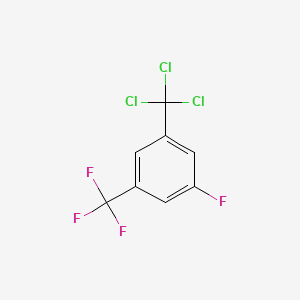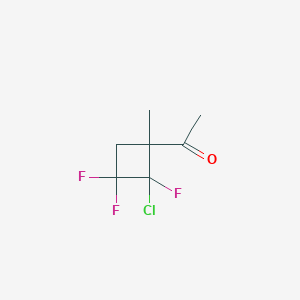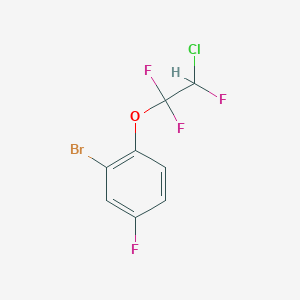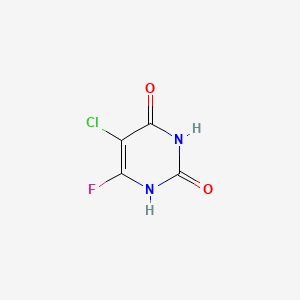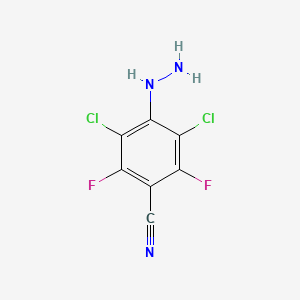
(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine is a versatile chemical compound extensively utilized in scientific research. Its unique properties enable diverse applications, ranging from drug development to material synthesis, making it indispensable to modern scientific investigations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine typically involves the reaction of 2,6-dichloro-3,5-difluoro-4-cyanobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
科学研究应用
(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Employed in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A fluorinated heterocyclic building block used in chemical synthesis.
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine: Another derivative with similar structural features and applications.
Uniqueness
(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine stands out due to its unique combination of chlorine, fluorine, and cyano groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of specialized compounds and materials.
属性
IUPAC Name |
3,5-dichloro-2,6-difluoro-4-hydrazinylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2N3/c8-3-5(10)2(1-12)6(11)4(9)7(3)14-13/h14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYKBNIYZXHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Cl)NN)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
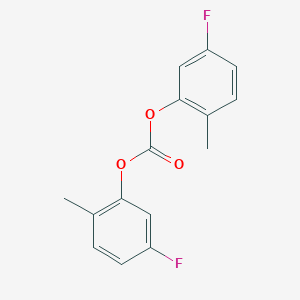
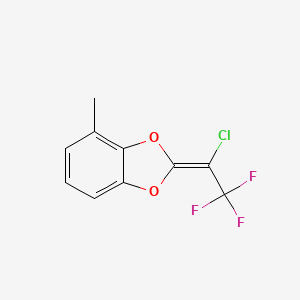

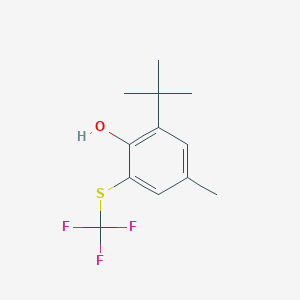

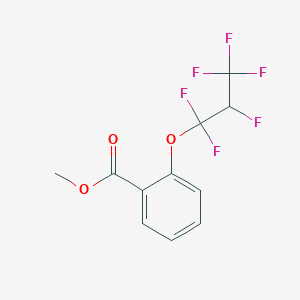
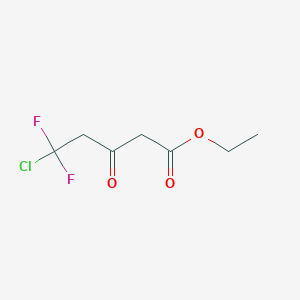
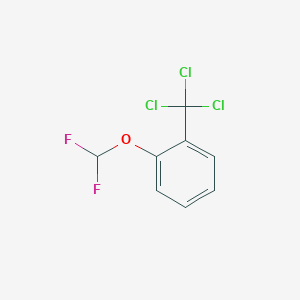
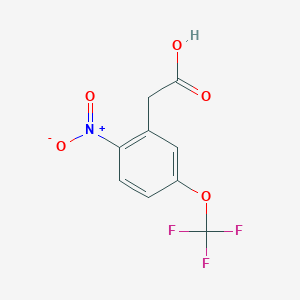
![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)
